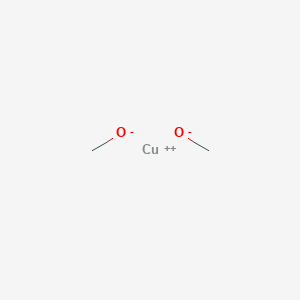

Copper;methanolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper;methanolate is an inorganic compound with the chemical formula Cu(OCH₃)₂. It is a blue to green crystalline powder that is sensitive to moisture and reacts with water. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Copper;methanolate can be synthesized through the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. The reaction typically involves heating the mixture to facilitate the formation of the methoxide compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Types of Reactions:

Reduction: It can be reduced to copper(I) compounds under specific conditions.

Substitution: this compound can participate in substitution reactions, where the methoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Water is a common reagent used to oxidize this compound to copper(II) hydroxide.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Various organic ligands can be used to replace the methoxide groups.

Major Products Formed:

Oxidation: Copper(II) hydroxide.

Reduction: Copper(I) compounds.

Substitution: Copper complexes with different organic ligands.

科学研究应用

Catalytic Applications

Copper methanolate serves as an effective catalyst in several chemical reactions, particularly in the dehydrogenation of methanol. The catalytic activity of copper compounds is influenced by their oxidation states and surface characteristics.

Case Study: Methanol Dehydrogenation

Research indicates that copper surfaces can facilitate the dehydrogenation of methanol to produce formaldehyde, carbon monoxide, and hydrogen. This process is highly dependent on the oxidation state of the copper catalyst. For instance, oxidized copper forms exhibit enhanced catalytic activity due to the presence of cuprous oxide defect structures, which promote the reaction pathways necessary for dehydrogenation .

| Catalyst Type | Reaction Product | Yield |

|---|---|---|

| Oxidized Copper | Formaldehyde | High |

| Reduced Copper | Carbon Monoxide and Hydrogen | Moderate |

Electrocatalytic Applications

Copper methanolate plays a crucial role in electrocatalytic processes, particularly in methanol oxidation reactions. Recent studies have shown that incorporating copper into nanostructures significantly enhances electrocatalytic performance.

Case Study: Copper Nanoparticles in Electrocatalysis

A study demonstrated that cobalt-copper alloy nanoparticles incorporated into carbon nanofibers exhibited exceptional electrocatalytic activity for methanol oxidation. The optimal composition of Cu (5%) within the alloy resulted in a current density 100 times higher than other formulations, highlighting the importance of copper content in enhancing catalytic performance .

| Electrocatalyst Composition | Current Density (mA/cm²) |

|---|---|

| Cu 5%Co 95% | 190 |

| Other Formulations | Low (<2) |

Biomedical Applications

Copper compounds have been explored for their potential therapeutic effects, particularly in cancer treatment and copper chelation therapies.

Case Study: Copper Nanoparticles in Cancer Therapy

Research has indicated that copper nanoparticles can induce oxidative stress in cancer cells, leading to programmed cell death while sparing healthy cells. This selective cytotoxicity is attributed to the enhanced permeability and retention effect, allowing nanoparticles to accumulate preferentially in tumor tissues .

Case Study: Copper Chelation Therapy

Copper methanolate has also been investigated for its role in regulating copper levels in the body. Excessive copper is linked to various diseases such as Wilson's disease and neurodegenerative disorders. Chelating agents derived from copper compounds are being studied for their efficacy in maintaining physiological copper levels .

Material Science Applications

In materials science, copper methanolate is utilized for synthesizing advanced materials with specific properties.

Case Study: Synthesis of Advanced Materials

Copper methanolate can be employed in the synthesis of metal-organic frameworks (MOFs) and other nanostructured materials. These materials have applications ranging from gas storage to catalysis due to their high surface area and tunable porosity .

作用机制

The mechanism of action of Copper;methanolate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby stabilizing reaction intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

相似化合物的比较

- Copper(II) acetate

- Copper(II) ethylacetoacetate

- Copper(II) tert-butylacetoacetate

Comparison: Copper;methanolate is unique due to its methoxide ligands, which provide distinct reactivity compared to other copper(II) compounds. For instance, Copper(II) acetate is commonly used in oxidation reactions, while this compound is more versatile in catalyzing carbon-oxygen bond formation .

生物活性

Copper methanolate, a coordination compound of copper with methanol, has garnered attention due to its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article delves into the biological activity of copper methanolate, exploring its mechanisms, case studies, and relevant research findings.

Overview of Copper in Biological Systems

Copper is an essential trace element in biological systems, playing a critical role in various enzymatic processes. It is involved in electron transfer reactions and the activation of small molecules, such as oxygen. Copper-dependent enzymes, like cytochrome c oxidase and particulate methane monooxygenase, utilize copper's redox properties to facilitate critical biochemical transformations .

Copper methanolate exhibits biological activity primarily through its ability to interact with biological macromolecules and catalyze redox reactions. The following mechanisms have been identified:

- Catalytic Activity : Copper methanolate can catalyze the oxidation of organic substrates, including alcohols and hydrocarbons. This property is leveraged in synthetic organic chemistry to produce valuable intermediates .

- Reactive Oxygen Species (ROS) Generation : Compounds containing copper can induce oxidative stress by generating ROS, which can lead to cellular damage or apoptosis in cancer cells .

- Metal Chelation : Copper coordination compounds can bind to biomolecules, altering their function and potentially leading to therapeutic effects or toxicity depending on the context .

1. Antitumoral Activity

A study investigated the effects of copper coordination compounds on triple-negative breast cancer (TNBC) cell lines. The results indicated that copper compounds like Casiopeína IIIia induced apoptosis through ROS generation and DNA damage. This suggests that copper methanolate could have similar anticancer properties due to its ability to generate ROS and interact with cellular components .

2. Electrocatalytic Properties

Research has shown that copper-based catalysts, including copper methanolate derivatives, exhibit significant electrocatalytic activity for methanol oxidation. In one study, copper nanoparticles incorporated into carbon nanofibers demonstrated enhanced performance for methanol oxidation reactions, highlighting the role of copper in catalysis . The catalytic efficiency was attributed to the unique properties of copper at the nanoscale.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of copper compounds:

属性

IUPAC Name |

copper;methanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Cu/c2*1-2;/h2*1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNQPTYHFBBKFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-54-9 |

Source

|

| Record name | Copper(II) methoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。